2-(アダマンタン-1-イルチオ)エタンアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

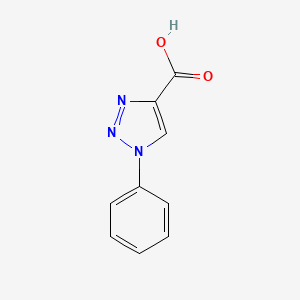

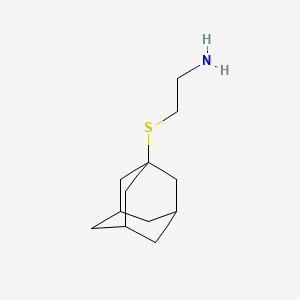

2-(Adamantan-1-ylthio)ethanamine is an organic compound that features an adamantane moiety attached to an ethanamine group via a sulfur atom. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique structural properties and stability. The incorporation of the adamantane structure into various compounds often enhances their lipophilicity and biological activity.

科学的研究の応用

2-(Adamantan-1-ylthio)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and drug delivery systems.

作用機序

Target of Action

The primary target of 2-(Adamantan-1-ylthio)ethanamine is the M2 protein channel of influenza A viruses . This protein channel plays a crucial role in the viral life cycle, particularly in the stages of virus entry and release.

Mode of Action

2-(Adamantan-1-ylthio)ethanamine interacts with its target by blocking the M2 protein channel of influenza A viruses . This blocking action inhibits the uncoating process of the virus, thereby preventing the release of viral RNA into the host cell. This ultimately disrupts the replication cycle of the virus .

生化学分析

Biochemical Properties

2-(Adamantan-1-ylthio)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(Adamantan-1-ylthio)ethanamine and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Cellular Effects

2-(Adamantan-1-ylthio)ethanamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling. Additionally, 2-(Adamantan-1-ylthio)ethanamine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Adamantan-1-ylthio)ethanamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, affecting mood and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Adamantan-1-ylthio)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Adamantan-1-ylthio)ethanamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-(Adamantan-1-ylthio)ethanamine can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of 2-(Adamantan-1-ylthio)ethanamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively. At high doses, 2-(Adamantan-1-ylthio)ethanamine can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .

Metabolic Pathways

2-(Adamantan-1-ylthio)ethanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, affecting the metabolic flux and levels of metabolites. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of 2-(Adamantan-1-ylthio)ethanamine .

Transport and Distribution

The transport and distribution of 2-(Adamantan-1-ylthio)ethanamine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the cytoplasm and other cellular compartments. This transport and distribution are essential for the compound’s localization and accumulation in specific tissues, affecting its overall activity and function .

Subcellular Localization

2-(Adamantan-1-ylthio)ethanamine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-ylthio)ethanamine typically involves the reaction of adamantan-1-thiol with 2-bromoethanamine. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Adamantan-1-thiol+2-bromoethanamine→2-(Adamantan-1-ylthio)ethanamine+HBr

Industrial Production Methods

Industrial production of 2-(Adamantan-1-ylthio)ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-(Adamantan-1-ylthio)ethanamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Adamantan-1-amine: Lacks the sulfur atom and ethanamine group.

Adamantan-1-thiol: Lacks the ethanamine group.

2-(Adamantan-1-yl)ethanamine: Lacks the sulfur atom.

Uniqueness

2-(Adamantan-1-ylthio)ethanamine is unique due to the presence of both the adamantane moiety and the sulfur atom, which confer distinct chemical and biological properties. The combination of these features enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

特性

IUPAC Name |

2-(1-adamantylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHISPFLDEVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30771-87-0 |

Source

|

| Record name | 2-(1-Adamantylthio)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC193473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)